Cas no 2171490-11-0 (1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide)

1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide
- EN300-1281872
- 2171490-11-0
-
- インチ: 1S/C10H15N3O/c11-5-8(7-1-2-7)6-13-4-3-9(13)10(12)14/h7-9H,1-4,6H2,(H2,12,14)
- InChIKey: SJPIZDOTQZXDIY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN1CC(C#N)C1CC1)N
計算された属性
- せいみつぶんしりょう: 193.121512110g/mol
- どういたいしつりょう: 193.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281872-2500mg |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 2500mg |
$2631.0 | 2023-10-01 | ||
Enamine | EN300-1281872-1.0g |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 1.0g |
$1500.0 | 2023-07-10 | ||
Enamine | EN300-1281872-10.0g |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 10.0g |
$6450.0 | 2023-07-10 | ||
Enamine | EN300-1281872-0.25g |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 0.25g |
$1381.0 | 2023-07-10 | ||
Enamine | EN300-1281872-2.5g |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 2.5g |
$2940.0 | 2023-07-10 | ||
Enamine | EN300-1281872-10000mg |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 10000mg |
$5774.0 | 2023-10-01 | ||
Enamine | EN300-1281872-250mg |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 250mg |
$1235.0 | 2023-10-01 | ||
Enamine | EN300-1281872-5000mg |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 5000mg |
$3894.0 | 2023-10-01 | ||
Enamine | EN300-1281872-500mg |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 500mg |
$1289.0 | 2023-10-01 | ||
Enamine | EN300-1281872-0.5g |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide |
2171490-11-0 | 0.5g |
$1440.0 | 2023-07-10 |
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamideに関する追加情報
1-(2-Cyano-2-Cyclopropylethyl)Azetidine-2-Carboxamide: A Promising Compound in Medicinal Chemistry
1-(2-Cyano-2-Cyclopropylethyl)azetidine-2-carboxamide (CAS No. 2171490-11-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a wide range of biological activities. The presence of a cyano group and a cyclopropyl moiety in its structure imparts distinctive properties that make it an intriguing candidate for further research and development.
The cyano group, known for its strong electron-withdrawing properties, contributes to the compound's stability and reactivity. This functional group is often found in various pharmaceuticals and has been associated with improved pharmacokinetic profiles and enhanced biological activity. The cyclopropyl moiety, on the other hand, adds conformational rigidity and can influence the compound's binding affinity to specific receptors or enzymes. These structural elements collectively enhance the compound's potential as a lead molecule in drug discovery.
Recent studies have explored the biological activities of 1-(2-Cyano-2-Cyclopropylethyl)azetidine-2-carboxamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in the progression of certain metabolic disorders. The mechanism of action involves selective binding to the active site of the enzyme, thereby disrupting its function and potentially offering therapeutic benefits.
In addition to its enzymatic inhibition properties, 1-(2-Cyano-2-Cyclopropylethyl)azetidine-2-carboxamide has shown promise in modulating cellular signaling pathways. Research conducted at a leading pharmaceutical institute revealed that this compound can effectively modulate the activity of specific G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. By targeting these receptors, the compound may have applications in treating conditions such as cardiovascular diseases, neurological disorders, and inflammatory conditions.
The pharmacokinetic profile of 1-(2-Cyano-2-Cyclopropylethyl)azetidine-2-carboxamide has also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Moreover, preliminary toxicology studies have not revealed any significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
One of the key challenges in drug development is achieving selective targeting while minimizing off-target effects. 1-(2-Cyano-2-Cyclopropylethyl)azetidine-2-carboxamide has shown promising selectivity for its intended targets, which is crucial for minimizing side effects and improving therapeutic outcomes. Ongoing research aims to optimize the compound's structure through rational drug design approaches to further enhance its selectivity and potency.
The potential applications of 1-(2-Cyano-2-Cyclopropylethyl)azetidine-2-carboxamide extend beyond its initial areas of focus. Recent studies have explored its anti-inflammatory properties, demonstrating that it can effectively reduce inflammation in preclinical models. This suggests that the compound may have broader therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In conclusion, 1-(2-Cyano-2-Cyclopropylethyl)azetidine-2-carboxamide (CAS No. 2171490-11-0) is a promising compound with a unique combination of structural features that make it an attractive candidate for further research and development in medicinal chemistry. Its potential as an enzyme inhibitor, GPCR modulator, and anti-inflammatory agent highlights its versatility and broad therapeutic potential. As research continues to advance our understanding of this compound's mechanisms of action and biological activities, it holds promise for contributing to the discovery of new treatments for various diseases.
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